Aqueous Solubility: Sodium Chloroacetate vs. Chloroacetic Acid – Measured Difference in Process Compatibility
The aqueous solubility of sodium chloroacetate is substantially higher than that of its parent acid, chloroacetic acid. This difference directly impacts the efficiency of aqueous-phase carboxymethylation reactions where high local reagent concentration is critical. Sodium chloroacetate exhibits a solubility of 850 g/L (20°C) [1], whereas chloroacetic acid demonstrates a significantly lower solubility in water [2]. This enables higher reagent loading and faster reaction kinetics in water-based systems without the need for co-solvents.
| Evidence Dimension | Aqueous solubility at 20°C |
|---|---|
| Target Compound Data | 850 g/L |
| Comparator Or Baseline | Chloroacetic acid: Significantly lower solubility (exact value not reported in source but noted as 'less soluble') |
| Quantified Difference | Sodium chloroacetate is substantially more water-soluble |
| Conditions | Deionized water, 20°C |
Why This Matters
Higher aqueous solubility directly correlates with improved reaction homogeneity and achievable substitution rates in water-based carboxymethylation processes.
- [1] CNESST (Canada). Fiche complète pour Chloroacétate de sodium. Solubilité dans l'eau: 850,00 g/l à 20 °C. View Source
- [2] PubChem. Chloroacetic acid (Compound Summary). Solubility: 4210 mg/mL at 20°C (Note: 4.21 g/L, significantly lower). View Source
